molecular formula C20H40O B1199701 Isophytol CAS No. 505-32-8

Isophytol

Cat. No. B1199701
CAS RN: 505-32-8
M. Wt: 296.5 g/mol
InChI Key: KEVYVLWNCKMXJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isophytol synthesis has been explored through various methodologies. A noteworthy approach involves the selective hydrogenation of dehydroisophytol in a solvent-free environment, which has been studied for its kinetics and optimization to improve yield and selectivity (Vernuccio, Meier, & Rohr, 2017). Additionally, an alternative and efficient method for the total synthesis of isophytol from citral using a pseudoionone intermediate has been developed, offering a commercially viable process with high purity and yield (Yerramreddy & Yiannikouris, 2021).

Molecular Structure Analysis

The molecular structure of isophytol and related compounds has been extensively analyzed. For example, the structural characterization of ruthenium porphyrin nitrosyl complexes provides insights into the coordination chemistry and molecular structure of porphyrin-based systems, which are closely related to the structural framework of isophytol (Miranda, Bu, Lorkovic, & Ford, 1997).

Chemical Reactions and Properties

Isophytol's chemical properties, particularly its reactivity in synthesis and transformations, are significant. Studies on isocyanide insertion chemistry, for example, highlight the reactivity of molecules that could be structurally or functionally related to isophytol, providing a broader understanding of its chemical behavior (Qiu, Ding, & Wu, 2013).

Physical Properties Analysis

The physical properties of isophytol, such as its phase behavior and solubility, are essential for its application in synthesis and industry. The study on octakis(β-hydroxyethyl)porphyrin and its derivatives, which exhibit liquid crystalline phases, sheds light on the physical properties of compounds structurally related to isophytol (Gregg, Fox, & Bard, 1989).

Chemical Properties Analysis

The chemical properties of isophytol, including its reactivity and interactions with other chemical species, are crucial for its utilization in various applications. The synthesis and characterization of porphyrin complexes, for instance, offer insights into the chemical behavior of macrocyclic compounds related to isophytol (Nasri, Turowska-Tyrk, Mohanrao, Watson, Shokhirev, Debrunner, & Scheidt, 1996).

Scientific Research Applications

  • Kinetic Investigation in Industrial Synthesis :

    • Isophytol is used in the hydrogenation of dehydroisophytol, a process crucial in vitamin synthesis. The study by Vernuccio et al. (2017) investigated the kinetics of this process, offering insights into optimizing conditions for improved selectivity and efficiency in the absence of a solvent (Vernuccio, Meier, & Rohr, 2017).
  • Environmental Source and Autoxidation :

    • Rontani and Galeron (2016) demonstrated that isophytol can form through the autoxidation of the chlorophyll phytyl side chain in senescent phytoplankton and plants, highlighting a potential environmental source of isophytol (Rontani & Galeron, 2016).
  • Potential Antimalarial Applications :

    • Tjitraresmi et al. (2022) explored the use of isophytol from miana leaves as a potential antimalarial drug. Their in silico studies showed isophytol having promising interactions with the plasmepsin II receptor, indicating its potential as an antimalarial candidate (Tjitraresmi et al., 2022).
  • Vaporization Properties for Industrial Applications :

    • The study by Albinsaad et al. (2021) on the vapor pressures and vaporization enthalpies of isophytol, among other compounds, provides valuable data for its applications in fragrance formulations and as a food flavor, besides its role in the synthesis of vitamins E and F1 (Albinsaad, Scott, & Chickos jim, 2021).
  • Use in Vitamin E Synthesis :

    • Hyatt, Kottas, and Effler (2002) discussed the use of isophytol derived from biologically produced geranylgeraniol for synthesizing d,l-α-tocopherol (Vitamin E), highlighting an alternative to petrochemical-based synthesis routes (Hyatt, Kottas, & Effler, 2002).
  • Wastewater Treatment from Isophytol Production :

    • Li et al. (2021) focused on the efficient treatment of wastewater from isophytol production using micro-electrolysis combined with steam-air stripping, demonstrating its effectiveness in removing contaminants and improving biodegradability (Li, Xie, Feng, Zheng, Zeng, & Khan, 2021).
  • Electrical Impedance in Unsaturated Organic Monolayers :

    • Chilcott, Coster, and Zamri (2009) investigated the electron conduction in unsaturated organic monolayers using isophytol, providing insights into its electrical properties and potential applications in semiconductor-biological interfaces (Chilcott, Coster, & Zamri, 2009).

Safety And Hazards

Isophytol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The successful implementation of bioprocess-based synthesis of isophytol has given understandings for the construction and designs of strains for fermentative production of other vitamin E components . The global isophytol market was valued at $470.4 million in 2020, and is projected to reach $629.5 million by 2028, growing at a CAGR of 3.8% from 2021 to 2028 .

properties

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-ol
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InChI

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3
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InChI Key

KEVYVLWNCKMXJX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Source PubChem
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Molecular Formula

C20H40O
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DSSTOX Substance ID

DTXSID2025474
Record name Isophytol
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Molecular Weight

296.5 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name Isophytol
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Boiling Point

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg
Record name ISOPHYTOL
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Solubility

Very soluble in benzene, ether, ethanol
Record name ISOPHYTOL
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Density

0.8519 at 20 °C/4 °C
Record name ISOPHYTOL
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Vapor Pressure

5.8X10-10 mm Hg at 25 °C (extrapolated)
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Impurities

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification)
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Product Name

Isophytol

Color/Form

Oily liquid

CAS RN

505-32-8
Record name Isophytol
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Record name 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-
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Record name 3,7,11,15-tetramethylhexadec-1-en-3-ol
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Record name ISOPHYTOL
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Record name ISOPHYTOL
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Synthesis routes and methods I

Procedure details

A particularly preferred embodiment of synthesizing vitamin E from farnesol is illustrated in FIG. 3. Farnesol 3-8 is oxidized to farnesal 3-9 under Oppenauer oxidation conditionS using aluminum isopropoxide and acetone. Farnesal 3-9 is then converted to dehydrofarnesyl acetone 3-10 by an aldol condensation reaction with acetone. Reduction of olefin moieties on dehydrofarnesyl acetone 3-10 by hydrogenation then produces 6,10,14-trimethyl pentadecan-2-one 3-11. Addition of acetylide to the ketone 3-11 then generates propargylic alcohol 3-12 which is partially reduced using Lindlar hydrogenation condition to produce isophytol 3-13. Reaction of isophytol 3-13 with 2,3,5-trimethyl hydroquinone 3-5 in the presence of an acid catalyst then produces vitamin E.
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Synthesis routes and methods II

Procedure details

For example, U.S. Pat. No. 4,217,285 (hereinafter '285 patent) discloses the synthesis of DL-α-tocopherol in toluene or n-hexane solvent with ZnCl2 and silica-alumina (or silica-gel) in the presence of acid, especially HCl, asserting that tocopherol can be obtained with a purity of 95 to 96% at a production yield of 99% or higher. Also, U.S. Pat. Nos. 4,634,781 and 4,639,533, both assigned to BASF, disclose processes producing for DL-α-tocopherol in which isophytol is reacted with amines such as a tridecylamine and thereafter with TMHQ in the presence of ZnCl2 and HCl, which are somewhat complicated and inefficient. In those cases, the tocopherol is described to be produced with a purity of 94 to 95% at a yield of 95 to 98%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2010 - Elsevier
… This document provides a comprehensive summary of the toxicologic review of isophytol when used as a fragrance ingredient including all human health endpoints. isophytol (see …
Number of citations: 183 www.sciencedirect.com
K Sato, Y Kurihara, S Abe - The Journal of Organic Chemistry, 1963 - ACS Publications
Isophytol was synthesized from pseudoionone and propargyl alcohol. The synthesis involved six steps, much fewer than the steps in other procedures. It was found in a model …
Number of citations: 19 pubs.acs.org
A Hasegawa, K Ishihara… - Angewandte Chemie …, 2003 - Wiley Online Library
Acid and vitamin E: Trimethylsilyl super Lewis acids, such as [C 6 F 5 C (Tf) 2]− Me 3 Si+ and Tf 3 CSiMe 3, are extremely active and highly effective catalysts for the regioselective …
Number of citations: 105 onlinelibrary.wiley.com
Z Ye, B Shi, Y Huang, T Ma, Z Xiang, B Hu, Z Kuang… - The Innovation, 2022 - cell.com
… of isophytol is the key technical barrier. Here, we establish a new process for isophytol … This farnesene can be chemically converted into isophytol in three steps with approximately …
Number of citations: 15 www.cell.com
M Albinsaad, NL Scott - The Journal of Chemical Thermodynamics, 2021 - Elsevier
… Since isophytol, is the synthetic precursor of commercial 2E and 2Z … isophytol, contains an additional asymmetric center at C3 and is likely a mixture of 8 stereoisomers. The isophytol …
Number of citations: 7 www.sciencedirect.com
K Ishihara, M Kubota, H Yamamoto - Synlett, 1996 - hero.epa.gov
… Trifluoromethanesulfonimide as an Extremely Active Brønsted Acid Catalyst for the Condensation of Trimethylhydroquinone with Isophytol | Health & Environmental Research …
Number of citations: 32 hero.epa.gov
JF Rontani, MA Galeron - Organic Geochemistry, 2016 - Elsevier
In this short paper, it is demonstrated that autoxidation (free radical induced oxidation) of the chlorophyll phytyl side chain in senescent phytoplanktonic cells and higher plants …
Number of citations: 7 www.sciencedirect.com
WJ Pudelkiewicz, G Olson, LD Matterson… - The Journal of …, 1964 - Elsevier
Phytol, isophytol, and squalene were fed to 18-day-old vitamin E-depleted chicks for either 48 or 72 hours at levels ranging up to 1% of the diet, and the effect of these compounds on …
Number of citations: 7 www.sciencedirect.com
J Gömöry, M Králik, A Kaszonyi - Acta Chimica Slovaca, 2011 - researchgate.net
The cyclocondensation of trimethylhydroquinone and isophytol to (all-rac)-α-tocopherol was studied at reduced pressure at the presence of water or (all-rac)-α-tocopherol as solvent, …
Number of citations: 5 www.researchgate.net
P Karrer, KS Yap - Helv. chim. Actor, 1941 - cabdirect.org
Phytyl bromide was condensed with sodium aceto-acetate, the product was reduced, condensed with sodium acetylide, reduced, brominated, and condensed with trimethyl …
Number of citations: 9 www.cabdirect.org

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